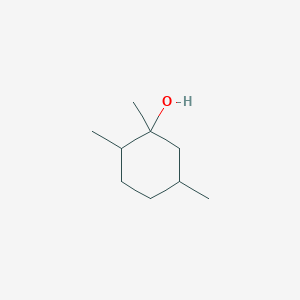

1,2,5-Trimethylcyclohexan-1-ol

Description

Structural Diversity and Significance within Cyclohexanol (B46403) Chemistry

The structural diversity of substituted cyclohexanols is immense, stemming from the number, nature, and position of the substituents on the cyclohexane (B81311) ring. This diversity is a key reason for their significance in organic synthesis. The presence of both polar (hydroxyl) and nonpolar (the hydrocarbon ring and other substituents) regions in these molecules allows for a wide range of intermolecular interactions. solubilityofthings.com

These compounds are often key building blocks in the synthesis of more complex molecules. For instance, they can be precursors to various commercial products, including pharmaceuticals, fragrances, and polymers. wikipedia.org The specific positioning of substituents on the cyclohexanol ring can profoundly influence the stereochemical outcome of reactions, making them valuable as chiral auxiliaries or starting materials in stereoselective synthesis. The dehydrogenation of substituted cyclohexanols to the corresponding cyclohexanones, and subsequently to substituted phenols, represents a vital transformation in synthetic chemistry. researchgate.net

Historical Context of Polyalkylated Cyclohexanol Research

Research into polyalkylated cyclohexanols has a long history, driven by the desire to understand the fundamental principles of stereochemistry and conformational analysis. The study of these molecules has been instrumental in developing our understanding of how substituents on a cyclohexane ring affect its conformational preferences (e.g., the preference for a chair conformation and the axial vs. equatorial positioning of substituents).

Early research often focused on the synthesis and characterization of different isomers of polyalkylated cyclohexanols to elucidate reaction mechanisms and the relative stability of different stereoisomers. These foundational studies have paved the way for the more targeted and application-driven research seen today.

Current Research Frontiers in Trimethylcyclohexanol (B73185) Chemistry

Current research in the field of trimethylcyclohexanols continues to expand on this historical foundation. Modern synthetic methods, including domino reactions and metal-free synthesis, are being developed to create highly substituted cyclohexanols with a high degree of stereocontrol. researchgate.net These advanced synthetic strategies allow for the efficient construction of complex molecular architectures.

A significant area of current research involves the use of trimethylcyclohexanols and their derivatives in medicinal chemistry and materials science. For example, 3,3,5-trimethylcyclohexanol (B90689) is a known precursor to the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate. wikipedia.orgatamanchemicals.com Researchers are actively exploring the biological activities of novel trimethylcyclohexanol derivatives. Furthermore, computational modeling is being increasingly used to predict the physical and chemical properties of these compounds, aiding in the design of new molecules with specific functions. frontiersin.org

Structure

3D Structure

Properties

CAS No. |

88138-86-7 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1,2,5-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7-4-5-8(2)9(3,10)6-7/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

FCZWEWBNRGMFBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)(C)O)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 1,2,5 Trimethylcyclohexan 1 Ol

Elucidation of Isomeric Forms and Relative Stereochemistry

The structure of 1,2,5-trimethylcyclohexan-1-ol, with three stereocenters at carbons 1, 2, and 5, gives rise to a number of possible stereoisomers. The relationship between these isomers can be defined in terms of diastereomers and enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. In the context of substituted cyclohexanes, diastereomerism is often described using cis and trans nomenclature, which indicates the relative orientation of substituents on the ring. For this compound, the key diastereomeric relationships arise from the relative positioning of the hydroxyl group and the two methyl groups at positions 2 and 5.

The relationship between the substituents at C1 and C2 can be cis or trans, and similarly for the relationship between the substituents at C1 and C5, and C2 and C5. This leads to several possible diastereomers. For instance, we can have isomers where the C2-methyl group is cis to the C1-hydroxyl group, and the C5-methyl group is also cis to the C1-hydroxyl group. Another diastereomer would have the C2-methyl group trans to the C1-hydroxyl group, while the C5-methyl group is cis. The various combinations of these relationships define the set of possible diastereomers.

A systematic way to represent these relationships is by considering the "up" or "down" orientation of each substituent relative to the plane of the cyclohexane (B81311) ring.

Interactive Table: Possible Diastereomeric Relationships

| C1-OH | C2-Me | C5-Me | Stereochemical Relationship |

| Up | Up | Up | cis-1,2; cis-1,5; cis-2,5 |

| Up | Up | Down | cis-1,2; trans-1,5; trans-2,5 |

| Up | Down | Up | trans-1,2; cis-1,5; trans-2,5 |

| Up | Down | Down | trans-1,2; trans-1,5; cis-2,5 |

Each of these diastereomers will have a unique set of physical and chemical properties.

With three chiral centers (C1, C2, and C5), this compound can exist as enantiomeric pairs for each diastereomer, provided the molecule as a whole is chiral. The maximum number of stereoisomers is given by the 2n rule, where n is the number of chiral centers. In this case, that would be 23 = 8 possible stereoisomers, which would exist as four pairs of enantiomers.

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). For example, at C1, the priority of the substituents would be -OH > C2 > C6 > -CH3. At C2, the priority would be C1 > C3 > -CH3 > -H. At C5, the priority would be C4 > C6 > -CH3 > -H. The specific (R) or (S) designation for each stereocenter will depend on the particular diastereomer being considered.

For each diastereomer that is not a meso compound (a molecule with stereocenters that is superimposable on its mirror image), there will be a corresponding non-superimposable mirror image, its enantiomer. For example, the (1R, 2S, 5R) isomer would be the enantiomer of the (1S, 2R, 5S) isomer.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The presence of four substituents on the this compound ring significantly influences the equilibrium between the two possible chair conformations for each stereoisomer.

The chair conformation is the most stable arrangement for a cyclohexane ring. In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds are staggered, minimizing torsional strain. The cyclohexane ring can undergo a "ring flip" to an alternative chair conformation.

In a chair conformation, the twelve substituents on the cyclohexane ring are divided into two types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring.

Generally, substituents prefer to occupy the equatorial position to minimize steric interactions with other axial substituents. The energy difference between the axial and equatorial conformations for a given substituent is known as its conformational free energy, or A-value. A larger A-value indicates a stronger preference for the equatorial position.

Data Table: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| -CH3 (Methyl) | ~1.7 |

| -OH (Hydroxyl) | ~0.9 |

Note: A-values can vary slightly depending on the specific molecule and solvent.

The relative stability of the two chair conformers of a given this compound stereoisomer can be estimated by considering the A-values of the substituents in axial positions. The conformer with the lower total steric energy (sum of A-values for axial substituents) will be the more stable and will predominate at equilibrium.

The preference for equatorial substitution is primarily due to the avoidance of destabilizing 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the other two axial substituents on the same side of the ring (at the C3 and C5 positions relative to the substituent).

In this compound, in addition to 1,3-diaxial interactions involving the individual methyl and hydroxyl groups, there will also be gauche-butane interactions between adjacent substituents. For example, in a chair conformation, a 1,2-diequatorial arrangement of substituents has a gauche relationship, as does a 1,2-equatorial-axial arrangement. A 1,2-diaxial arrangement is highly unfavorable due to strong steric repulsion.

The most stable conformation for any given stereoisomer of this compound will be the one that minimizes the sum of all these steric strains. For instance, a diastereomer that can adopt a chair conformation with all four substituents in equatorial positions would be expected to be particularly stable. Conversely, a diastereomer where a ring flip still results in at least one bulky group being in an axial position will be less stable. The interplay of these intramolecular interactions dictates the conformational landscape of each specific stereoisomer.

Chiral Resolution Techniques for Isomeric Mixtures of this compound

The this compound molecule possesses multiple stereocenters, leading to the existence of several stereoisomers. The separation of these isomers, particularly enantiomers, is a critical process in stereochemistry, as enantiomers often exhibit different biological activities. Chiral resolution refers to the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org Due to their identical physical properties in an achiral environment, separating enantiomers requires the use of a chiral agent or environment to induce diastereomeric interactions. libretexts.org This section details two prominent techniques for the chiral resolution of isomeric mixtures, with a focus on their application to chiral alcohols like this compound.

While specific research on the chiral resolution of this compound is not extensively documented, the principles and methodologies described are broadly applicable to the separation of its potential enantiomers and diastereomers.

Chromatographic Enantioseparation on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used analytical and preparative technique for separating enantiomers. csfarmacie.cz The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. phenomenex.com

The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. nih.gov For effective separation, there must be a sufficient difference in the stability of these complexes. These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance. csfarmacie.cznih.gov

A variety of CSPs are commercially available, each with different selectivity for various classes of compounds. researchgate.net For the separation of alcohols, polysaccharide-based CSPs are particularly effective. springernature.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can separate a wide array of chiral compounds. springernature.commdpi.com Other common CSPs include Pirkle-type, cyclodextrin-based, and protein-based phases. csfarmacie.czphenomenex.com

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used. csfarmacie.czmdpi.com The alcohol component acts as a modifier, influencing the interactions between the analyte and the CSP. csfarmacie.cz

The following table illustrates typical conditions used for the enantioseparation of chiral alcohols on different CSPs, demonstrating the types of data generated in such research.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| 1-Phenylethanol | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.54 | 3.21 |

| 1-Indanol | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (95:5) | 1.89 | 4.50 |

| trans-2-Phenyl-1-cyclohexanol | (S,S)-Whelk-O 1 | Hexane/Isopropanol (98:2) | 1.35 | 2.88 |

| Propranolol | Kromasil 5-Amycoat | n-Hexane/Isopropanol (86:14) + 0.1% Diethylamine | - | - |

This table is illustrative and compiled from general knowledge of chiral separations. Specific values are representative examples.

Diastereomeric Salt Formation and Fractional Crystallization

One of the oldest and most established methods for resolving enantiomers is through the formation of diastereomeric salts, followed by separation via fractional crystallization. wikipedia.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, including solubility. libretexts.org

For a chiral alcohol like this compound, the hydroxyl group is not acidic or basic enough to form a salt directly. Therefore, a preliminary derivatization step is required to introduce a suitable functional group. A common strategy is to convert the alcohol into a carboxylic acid ester, such as a phthalic acid monoester or a maleic acid monoester, by reacting it with the corresponding anhydride (B1165640). researchgate.net

This creates a racemic mixture of an acidic derivative. The next step involves reacting this racemic acid with an enantiomerically pure chiral base (the resolving agent). wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.org For example, reacting a racemic acid (R/S-Acid) with a single enantiomer of a chiral base (S-Base) yields two diastereomers: (R-Acid·S-Base) and (S-Acid·S-Base).

Due to their different crystal lattice energies and interactions with the solvent, these diastereomeric salts will have different solubilities. ucl.ac.uk Through a process of fractional crystallization, the less soluble diastereomer can be selectively precipitated from the solution, collected by filtration, and purified through recrystallization. libretexts.orgucl.ac.uk The more soluble diastereomer remains in the mother liquor.

After separation, the pure diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically pure carboxylic acid derivative. Subsequent hydrolysis of the ester yields the resolved, enantiomerically pure alcohol. wikipedia.orgresearchgate.net The chiral resolving agent can often be recovered and reused. whiterose.ac.uk

The efficiency of this method depends heavily on finding a suitable combination of resolving agent and solvent that provides a significant difference in the solubility of the diastereomeric salts. wikipedia.org

The following table lists common chiral resolving agents used for the resolution of alcohols after their conversion to acidic derivatives.

| Chiral Resolving Agent | Class | Typical Application |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Resolution of chiral carboxylic acids. wikipedia.org |

| Brucine | Alkaloid (Chiral Base) | Widely used for resolving acidic racemates. libretexts.org |

| Strychnine | Alkaloid (Chiral Base) | Classic resolving agent for acidic compounds. libretexts.org |

| Quinine | Alkaloid (Chiral Base) | Resolution of chiral acids. libretexts.org |

| Cinchonidine | Alkaloid (Chiral Base) | Used to form diastereomeric salts with acidic derivatives. researchgate.net |

| Dehydroabietylamine | Chiral Amine | Resolving agent for various acidic compounds. researchgate.net |

Reaction Mechanisms and Derivatization Chemistry of 1,2,5 Trimethylcyclohexan 1 Ol

Oxidation Pathways and Mechanisms to Carbonyl Derivatives

The oxidation of tertiary alcohols such as 1,2,5-trimethylcyclohexan-1-ol to their corresponding carbonyl derivatives, in this case, 1,2,5-trimethylcyclohexanone, is not achieved with common oxidizing agents. byjus.comchemistrysteps.com This resistance to oxidation is a hallmark of tertiary alcohols and is attributed to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group (the α-carbon). chemistrysteps.com

Standard oxidizing agents like chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and sodium dichromate (Na₂Cr₂O₇) require the presence of an α-hydrogen to proceed via their typical mechanisms, which involve the formation of a chromate (B82759) ester followed by an E2-like elimination of the α-proton to form the carbon-oxygen double bond. chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org Since this compound lacks this α-hydrogen, it is unreactive towards these reagents under normal conditions. chemistrysteps.comyoutube.com

Under forcing conditions, such as with strong oxidants at elevated temperatures, oxidation of tertiary alcohols can occur. However, these reactions are generally not synthetically useful for preparing the corresponding ketone as they tend to proceed via cleavage of carbon-carbon bonds, leading to a mixture of degradation products. A hypothetical oxidation to 1,2,5-trimethylcyclohexanone would necessitate a mechanism that does not rely on the presence of an alpha-hydrogen, which is not a feature of common alcohol oxidation pathways.

| Oxidizing Agent | Expected Outcome | Rationale |

| Chromic Acid (H₂CrO₄) | No reaction (under mild conditions) | Absence of α-hydrogen prevents the typical oxidation mechanism. |

| Pyridinium Chlorochromate (PCC) | No reaction | Absence of α-hydrogen prevents the typical oxidation mechanism. |

| Sodium Dichromate (Na₂Cr₂O₇) | No reaction (under mild conditions) | Absence of α-hydrogen prevents the typical oxidation mechanism. |

| Potassium Permanganate (KMnO₄) | C-C bond cleavage (under harsh conditions) | Strong oxidant can lead to degradation of the carbon skeleton. |

Reduction Reactions to Saturated Hydrocarbon Analogs

The reduction of this compound involves the removal of the hydroxyl group to yield the corresponding saturated hydrocarbon, 1,2,5-trimethylcyclohexane. This transformation, also known as deoxygenation, can be accomplished through several methods applicable to tertiary alcohols.

One effective method involves the use of hydrosilanes, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA). wikipedia.orgthieme-connect.de The mechanism proceeds through the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). Subsequent departure of water generates a stable tertiary carbocation. The hydrosilane then acts as a hydride source, delivering a hydride ion to the carbocation to furnish the final alkane product. wikipedia.org

Another approach is radical deoxygenation. While there are various methods, they generally involve converting the hydroxyl group into a derivative that can undergo homolytic cleavage to form a radical, which is then quenched by a hydrogen atom donor.

| Reagent System | General Mechanism | Product |

| Triethylsilane (Et₃SiH) / Trifluoroacetic Acid (TFA) | Ionic hydrogenation via a tertiary carbocation intermediate. wikipedia.org | 1,2,5-trimethylcyclohexane |

| Chlorodiphenylsilane / InCl₃ | Reductive deoxygenation with high chemoselectivity for tertiary alcohols. organic-chemistry.org | 1,2,5-trimethylcyclohexane |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be substituted by a nucleophile, typically a halide, through a nucleophilic substitution reaction. Due to the tertiary nature of the alcohol, these reactions proceed predominantly through an Sₙ1 (substitution nucleophilic unimolecular) mechanism. khanacademy.orglibretexts.orglibretexts.org

The reaction with hydrohalic acids, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), is a classic example. The mechanism involves three key steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the proton of the hydrohalic acid, forming a protonated alcohol (an oxonium ion). This step converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orglibretexts.org

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation at the C1 position. This is the slow, rate-determining step of the Sₙ1 reaction. libretexts.org

Nucleophilic attack: The halide ion (e.g., Br⁻ or Cl⁻) acts as a nucleophile and attacks the planar carbocation. This attack can occur from either face, which would be relevant for stereochemistry if the carbocation were chiral and pro-chiral.

| Reagent | Product | Mechanism |

| Concentrated HBr | 1-Bromo-1,2,5-trimethylcyclohexane | Sₙ1 |

| Concentrated HCl | 1-Chloro-1,2,5-trimethylcyclohexane | Sₙ1 |

Electrophilic Additions and Rearrangement Processes

In the presence of strong acids, this compound can undergo elimination and rearrangement reactions. These processes are initiated by the formation of a tertiary carbocation, as seen in the Sₙ1 reaction pathway.

Acid-Catalyzed Dehydration: When heated with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration to form alkenes. The reaction proceeds via an E1 mechanism, where the initial formation of the tertiary carbocation is followed by the removal of a proton from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) to form a double bond.

Wagner-Meerwein Rearrangement: The tertiary carbocation intermediate formed from this compound can also undergo a Wagner-Meerwein rearrangement, which is a type of 1,2-hydride or 1,2-alkyl shift. wikipedia.orgjk-sci.comwikiwand.comlscollege.ac.inslideshare.net These rearrangements occur to form a more stable carbocation, although in the case of an already stable tertiary carbocation, rearrangement may lead to products with different substitution patterns or even ring contraction or expansion. For instance, a 1,2-methyl shift could potentially occur, leading to a different tertiary carbocation and subsequently a different set of alkene products upon elimination. Such rearrangements are common in the chemistry of cyclic and polycyclic systems. wikipedia.orgjk-sci.comslideshare.net

Derivatization Strategies for Functionalization and Analog Generation

The hydroxyl group of this compound serves as a key site for derivatization, allowing for the generation of various analogs with modified properties.

Esterification: The formation of esters from tertiary alcohols like this compound is challenging via the traditional Fischer esterification method (reaction with a carboxylic acid in the presence of a strong acid catalyst). This is due to the steric hindrance around the tertiary hydroxyl group and the propensity for the alcohol to undergo elimination under acidic conditions. quora.comgoogle.com More effective methods for esterifying sterically hindered alcohols include:

Reaction with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base: This approach avoids the strongly acidic conditions of Fischer esterification. The base, such as pyridine, neutralizes the HCl or carboxylic acid byproduct.

Use of coupling agents: Reagents that activate the carboxylic acid can facilitate esterification under milder conditions.

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the polarity of the hydroxyl group can be masked through derivatization to improve volatility and chromatographic behavior. Common derivatization techniques include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether.

Acylation: Reaction with an acylating agent, such as a perfluorinated anhydride, to form an ester. This can also enhance detectability by electron capture detection (ECD).

Chiral Derivatization: If this compound is a single enantiomer or a racemic mixture, it can be derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated using non-chiral chromatographic techniques, such as HPLC or GC, which is a common strategy for the chiral separation and analysis of alcohols. springernature.comresearchgate.net

| Reaction Type | Reagents | Functional Group Formed | Purpose |

| Esterification | Acid Chloride, Pyridine | Ester | Synthesis of ester analogs |

| Silylation | BSTFA | Trimethylsilyl Ether | Increased volatility for GC analysis |

| Acylation | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester | Functional group protection, analog synthesis |

| Chiral Derivatization | Chiral Acid Chloride | Diastereomeric Esters | Chiral separation and analysis |

Advanced Spectroscopic and Analytical Characterization of 1,2,5 Trimethylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules. For a molecule with multiple stereocenters like 1,2,5-trimethylcyclohexan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis

High-resolution 1D NMR provides fundamental information about the chemical environment and connectivity of protons (¹H) and carbons (¹³C) within the molecule.

Hypothetical ¹H NMR Data for this compound (in CDCl₃):

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |

| OH | ~1.5-2.5 | singlet (broad) | - |

| CH₃ (C1) | ~1.2 | singlet | - |

| CH₃ (C2) | ~0.9 | doublet | ~7 |

| CH₃ (C5) | ~0.8 | doublet | ~7 |

| Cyclohexane (B81311) Protons | ~1.0-2.0 | multiplets | - |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals would be expected in the absence of any coincidental overlap. The chemical shift of the carbon attached to the hydroxyl group (C1) would be the most downfield-shifted among the aliphatic carbons.

Hypothetical ¹³C NMR Data for this compound (in CDCl₃):

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C1 (quaternary) | ~70-75 |

| C2 (methine) | ~35-40 |

| C3 (methylene) | ~25-30 |

| C4 (methylene) | ~20-25 |

| C5 (methine) | ~30-35 |

| C6 (methylene) | ~40-45 |

| CH₃ (C1) | ~25-30 |

| CH₃ (C2) | ~15-20 |

| CH₃ (C5) | ~15-20 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

2D NMR experiments are crucial for assembling the complete structural puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methine protons at C2 and C5 and their adjacent methylene (B1212753) and methyl protons, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as C1 in this compound, by observing correlations from the protons of the three methyl groups to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the stereochemistry. For example, correlations between the axial and equatorial protons on the cyclohexane ring and the methyl groups would help to establish their relative orientations (cis or trans).

Application of Chiral Derivatizing Agents and Shift Reagents for Enantiomeric Excess

Since this compound is a chiral molecule, determining its enantiomeric excess (% ee) is often necessary. This can be achieved using chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs).

Chiral Derivatizing Agents: Reacting the alcohol with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), forms diastereomeric esters. The NMR signals of these diastereomers are typically well-resolved, particularly the proton and fluorine (if using a fluorine-containing CDA) signals. The integration of these distinct signals allows for the quantification of the enantiomeric excess.

Chiral Shift Reagents: The use of chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. This allows for the direct determination of the enantiomeric excess from the ¹H NMR spectrum of the underivatized alcohol.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₈O), which has a theoretical exact mass of 142.1358. This high accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways in electron ionization (EI) would likely involve:

Loss of a methyl group ([M-15]⁺): Fragmentation of a C-C bond to lose a methyl radical is a common pathway for compounds with methyl substituents.

Dehydration ([M-18]⁺): The loss of a water molecule from the molecular ion is a characteristic fragmentation for alcohols.

Ring cleavage: The cyclohexane ring can undergo various cleavage pathways, leading to a series of smaller fragment ions. The stability of the resulting carbocations will influence the relative abundance of these fragments. libretexts.orgchemguide.co.uk

Hypothetical Key Fragment Ions in the Mass Spectrum of this compound:

| m/z | Hypothetical Assignment |

| 142 | Molecular Ion [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 124 | [M - H₂O]⁺ |

| 99 | [M - C₃H₇]⁺ (loss of propyl radical from ring cleavage) |

| 81 | [C₆H₉]⁺ (from dehydration and subsequent fragmentation) |

| 57 | [C₄H₉]⁺ (t-butyl cation from cleavage) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

By combining the detailed information from both advanced NMR and MS techniques, a complete and unambiguous characterization of the structure and stereochemistry of this compound can be achieved.

Chromatographic Methods for Complex Mixture Analysis and Separation

Chromatography is a cornerstone for the analysis of this compound, enabling both the assessment of sample purity and the separation of its various isomers. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for these purposes.

Gas chromatography is a powerful tool for evaluating the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the identification of impurities and degradation products, even at trace levels. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For terpene alcohols like this compound, the choice of the stationary phase is critical for achieving optimal separation from structurally similar compounds.

Enantioselective GC is particularly important for the separation of the chiral isomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. azom.com Cyclodextrin derivatives are commonly used as CSPs for the separation of chiral compounds, including alcohols. azom.comgcms.cz These cyclodextrins form transient diastereomeric complexes with the enantiomers, and the stability of these complexes dictates the separation efficiency. azom.com The use of derivatized cyclodextrins, such as permethylated beta-cyclodextrin, in a polysiloxane liquid stationary phase has been shown to be effective for a wide range of enantiomeric separations. gcms.cz

| Parameter | Typical Conditions for Terpene Alcohol Analysis |

| Column | Chiral capillary column (e.g., derivatized cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 200-250 °C |

| Oven Program | Temperature gradient (e.g., 60 °C to 220 °C at 3-5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents generalized GC conditions for the analysis of terpene alcohols; specific parameters for this compound would require experimental optimization.

High-performance liquid chromatography offers a complementary approach to GC for the analysis of this compound. HPLC is particularly well-suited for the separation of non-volatile or thermally labile compounds and can be operated in either normal-phase or reversed-phase mode.

In normal-phase HPLC , a polar stationary phase (like silica) is used with a non-polar mobile phase. phenomenex.com This mode is effective for separating isomers based on differences in their polarity. unt.edu For compounds like this compound, the hydroxyl group provides a primary site for interaction with the polar stationary phase.

Reversed-phase HPLC is the more common mode, employing a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). nih.govphenomenex.com In this setup, separation is based on the hydrophobicity of the analytes. vcu.edu While reversed-phase HPLC is versatile, achieving separation of closely related isomers of this compound may require careful optimization of the mobile phase composition and the use of high-efficiency columns with smaller particle sizes. sielc.com For acidic compounds, the addition of an acid to the mobile phase can suppress ionization and improve peak shape. embrapa.br

| HPLC Mode | Stationary Phase | Mobile Phase | Separation Principle |

| Normal Phase | Polar (e.g., Silica (B1680970), Cyano) | Non-polar (e.g., Hexane (B92381)/Isopropanol) | Polarity phenomenex.comunt.edu |

| Reversed Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Hydrophobicity phenomenex.comvcu.edu |

This table outlines the general principles of HPLC modes applicable to the separation of isomers of this compound.

Vibrational Spectroscopy for Conformational Insight (e.g., Raman, FTIR)

Fourier-Transform Infrared (FTIR) Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. For this compound, a tertiary alcohol, the FTIR spectrum is characterized by several key features. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening resulting from hydrogen bonding. spectroscopyonline.com The C-O stretching vibration of a tertiary alcohol typically appears in the 1100-1210 cm⁻¹ range. spectroscopyonline.com The spectrum will also contain bands corresponding to C-H stretching (around 2850-3000 cm⁻¹) and bending vibrations of the methyl and methylene groups of the cyclohexane ring.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman and FTIR are governed by different selection rules, meaning that some vibrational modes may be more prominent in one technique than the other. For molecules with a center of symmetry, there is a rule of mutual exclusion, but for a molecule like this compound, which lacks such symmetry, many vibrations will be active in both Raman and IR. The O-H stretching vibration is also observable in the Raman spectrum. ias.ac.in The cyclohexane ring vibrations, including ring breathing and deformation modes, often give rise to sharp and well-defined Raman bands. Analysis of the Raman spectrum can provide insights into the conformational equilibrium of the cyclohexane ring, such as the preference for chair or boat conformations, and the axial versus equatorial orientation of the substituents. ias.ac.in

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 | Broadness due to hydrogen bonding spectroscopyonline.comias.ac.in |

| C-H Stretch | 2850-3000 | 2850-3000 | Aliphatic C-H vibrations |

| C-O Stretch | 1100-1210 | 1100-1210 | Characteristic of tertiary alcohols spectroscopyonline.com |

| O-H Bend | ~1350 | ~1346 | In-plane bending vibration ias.ac.in |

| Cyclohexane Ring Vibrations | Various | Various | Provide conformational information ias.ac.in |

This table summarizes characteristic vibrational frequencies for functional groups present in this compound. Exact positions can vary based on molecular conformation and intermolecular interactions.

Occurrence, Biosynthesis, and Biotransformation of Trimethylcyclohexanol Derivatives

Natural Occurrence of Trimethylcyclohexane Ring Structures in Metabolites

The trimethylcyclohexane ring is a core structure in a variety of cyclic monoterpenes, which are secondary metabolites commonly found in plants. researchgate.net These compounds are major components of essential oils and contribute to the fragrance and flavor of many aromatic plants. academicjournals.org While many isomers of trimethylcyclohexanol (B73185) are known, such as 3,3,5-trimethylcyclohexanol (B90689), some are considered synthetic and not found in nature. thegoodscentscompany.comnih.gov

Naturally occurring cyclohexanol (B46403) derivatives often feature additional functional groups and specific stereochemistry, arising from tightly regulated enzymatic synthesis. A prominent example is menthol, a monoterpenoid alcohol with a cyclohexane (B81311) ring substituted by methyl and isopropyl groups. researchgate.net The principles governing the formation of such cyclic monoterpenes provide a framework for understanding how structures like 1,2,5-trimethylcyclohexan-1-ol could potentially be formed in biological systems.

Microbial and Enzymatic Transformations of Cyclohexanol Precursors

Microorganisms have evolved diverse enzymatic machinery to metabolize alicyclic compounds, including cyclohexanol derivatives. nih.govresearchgate.net These biotransformations are of significant interest for their potential in green chemistry and bioremediation. The microbial metabolism of simple alicyclic alcohols and ketones has been extensively investigated. researchgate.net

The initial steps in the microbial degradation of cyclic alcohols often involve oxidation reactions catalyzed by dehydrogenases and monooxygenases.

Alcohol Dehydrogenases (ADHs) and Oxidases: These enzymes catalyze the oxidation of the hydroxyl group of cyclohexanols to form the corresponding cyclohexanones. The substrate specificity of these enzymes can be broad. Studies on yeast alcohol dehydrogenase have shown that while the wild-type enzyme prefers small primary alcohols, mutations can be introduced to enlarge the substrate-binding pocket, thereby increasing its reactivity towards larger molecules, including cyclohexanol and other branched-chain alcohols. nih.gov Similarly, alcohol oxidases from various microbial sources can accept a range of secondary alcohols, including cyclohexanol. nih.gov

Cytochrome P450 Monooxygenases (CYPs): These enzymes are capable of hydroxylating non-activated C-H bonds in a wide array of molecules, including cyclic alkanes like cyclohexane, to produce cyclic alcohols. nih.gov This represents a key step in initiating the degradation of hydrocarbon precursors.

Cyclohexanone (B45756) Monooxygenases (CHMOs): Following the oxidation of a cyclohexanol to a cyclohexanone, a class of enzymes known as Baeyer-Villiger monooxygenases, such as CHMO, can catalyze the insertion of an oxygen atom adjacent to the carbonyl group. This reaction results in the formation of a lactone (a cyclic ester), which cleaves the carbocyclic ring and facilitates further degradation. researchgate.net

The elucidation of metabolic pathways for cyclohexanol derivatives often involves a combination of genetic and analytical techniques. A well-studied example is the conversion of cyclohexanol to ε-caprolactone, a valuable polymer building block. This bioconversion is achieved through a two-step enzymatic cascade:

Oxidation: An alcohol dehydrogenase (ADH) oxidizes cyclohexanol to cyclohexanone.

Oxygen Insertion: A cyclohexanone monooxygenase (CHMO) then converts cyclohexanone to ε-caprolactone.

Researchers have successfully engineered microorganisms like E. coli to co-express these enzymes, creating whole-cell biocatalysts for this transformation. The identification of intermediates and final products in such systems is typically confirmed using analytical methods like gas chromatography. nih.gov

The table below summarizes the key enzymes and reactions involved in the transformation of cyclohexanol precursors.

Interactive Data Table: Enzymes in Cyclohexanol Biotransformation| Enzyme Class | Specific Enzyme Example | Substrate | Product | Catalytic Action |

|---|---|---|---|---|

| Alcohol Dehydrogenase | Yeast ADH (mutant) | Substituted Cyclohexanols | Substituted Cyclohexanones | Oxidation |

| Cytochrome P450 | CYP from Pseudomonas | Cyclohexane | Cyclohexanol | Hydroxylation |

Hypothesized Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of cyclic monoterpenoids, the closest natural analogues to this compound, is well-established and serves as a model for hypothesized pathways. academicjournals.orgnih.gov These pathways begin with simple five-carbon precursors and involve complex cyclization reactions.

The universal precursors for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govneliti.com In plants, these are synthesized via the plastidial methylerythritol phosphate (B84403) (MEP) pathway. academicjournals.org The key steps to form a monoterpene skeleton are:

Chain Elongation: One molecule of IPP and one of DMAPP are condensed to form the 10-carbon linear precursor, geranyl pyrophosphate (GPP). nih.gov

Cyclization: GPP is then cyclized by a class of enzymes called monoterpene synthases (MTS). neliti.comnih.gov The cyclization mechanism is complex, often involving the formation of carbocation intermediates that can undergo rearrangements, leading to a wide diversity of cyclic skeletons. nih.gov

To form a trimethylcyclohexane ring, GPP would need to cyclize in a specific manner, followed by potential reduction and hydroxylation steps to yield the final alcohol. The exact enzyme and reaction cascade that would produce this compound are not documented, but this general pathway provides a plausible hypothesis.

Pathway elucidation for novel terpenes relies heavily on precursor incorporation studies. In these experiments, isotopically labeled precursors (e.g., with ¹³C or ³H) are supplied to the biological system (e.g., a plant or microbial culture). The resulting metabolites are then analyzed to trace the path of the labels, confirming the precursor-product relationships and revealing the sequence of biochemical reactions. Such studies were instrumental in defining the stereochemistry of the cyclization of GPP to form pinenes, another class of bicyclic monoterpenes. researchgate.net

Environmental Biodegradation and Metabolite Profiling in Non-Human Systems

The environmental fate of alicyclic compounds like trimethylcyclohexanol is determined by their susceptibility to microbial degradation. researchgate.net Alicyclic hydrocarbons and their derivatives can be metabolized by various soil and aquatic microorganisms, often by consortia where different species carry out successive steps in the degradation pathway. researchgate.net

The aerobic degradation of substituted cyclohexanes typically follows a sequence of oxidative reactions. nih.gov For a compound like 1,2,5-trimethylcyclohexane, a plausible pathway, initiated by a monooxygenase, would lead to this compound. The subsequent degradation of the alcohol would likely proceed via:

Oxidation of the alcohol to the corresponding ketone (1,2,5-trimethylcyclohexanone) by an alcohol dehydrogenase.

Ring cleavage of the ketone by a Baeyer-Villiger monooxygenase to form a linear ester (lactone).

Hydrolysis of the ester and further metabolism of the resulting open-chain carboxylic acid into central metabolic pathways.

The rate and extent of biodegradation are influenced by several environmental factors, as detailed in the table below.

Interactive Data Table: Factors Affecting Biodegradation

| Factor | Effect on Microbial Degradation |

|---|---|

| Oxygen Availability | Aerobic degradation pathways are generally faster and more complete for alicyclic compounds. |

| Microbial Population | The presence of a diverse microbial consortium with the necessary enzymes is crucial for complete mineralization. researchgate.net |

| Temperature & pH | Each microbial species has optimal temperature and pH ranges for growth and enzymatic activity. |

| Nutrient Availability | Adequate levels of nitrogen, phosphorus, and other essential nutrients are required to support microbial growth. |

| Bioavailability | The solubility and accessibility of the compound to microorganisms can be a rate-limiting step. |

Metabolite profiling is a critical tool for studying these degradation pathways. nih.gov It involves the comprehensive analysis of all low-molecular-weight metabolites in a biological sample. By comparing the metabolite profiles of microbial cultures grown in the presence and absence of the target compound, scientists can identify the intermediate products of the degradation pathway. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation methods. nih.gov This approach allows for the identification of breakdown products, providing direct evidence for the proposed metabolic routes.

Computational Chemistry and Molecular Modeling of 1,2,5 Trimethylcyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,2,5-Trimethylcyclohexan-1-ol, these methods could provide invaluable insights into its stability, reactivity, and potential chemical transformations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface.

Different stereoisomers of this compound exist, and DFT calculations would be crucial in determining the relative energies of these isomers (e.g., cis/trans relationships between the methyl groups and the hydroxyl group). By calculating the electronic energy of each optimized geometry, a conformational energy landscape could be constructed, identifying the global minimum and other low-energy conformers.

Table 1: Hypothetical DFT Calculation Parameters for this compound Geometry Optimization

| Parameter | Example Value/Method | Purpose |

| Functional | B3LYP | A widely used hybrid functional for a good balance of accuracy in geometry and energy predictions. |

| Basis Set | 6-31G(d,p) | A common Pople-style basis set that provides a reasonable description of electron distribution. |

| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent (e.g., water, methanol) on the geometry and energy. |

| Optimization Algorithm | Berny algorithm | A standard and efficient algorithm for locating stationary points on the potential energy surface. |

The results of such calculations would provide key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Transition State Modeling for Reaction Pathways

Understanding the chemical reactions of this compound, such as dehydration or oxidation, requires the identification of transition states. Transition state theory is a critical component of predicting reaction kinetics. Using DFT, researchers could model the proposed reaction pathways, locating the transition state structures that connect reactants to products.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its rate. For example, in an acid-catalyzed dehydration of this compound, DFT could be used to model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and subsequent rearrangements and elimination steps to form various alkene products.

Table 2: Potential Reaction Pathways of this compound for Transition State Modeling

| Reaction Type | Reactant | Key Intermediates/Transition States | Products |

| Dehydration | This compound | Protonated alcohol, carbocation, transition states for proton abstraction | Trimethylcyclohexene isomers |

| Oxidation | This compound | --- | 1,2,5-Trimethylcyclohexanone |

By calculating the energies of all species along the reaction coordinate, a detailed reaction energy profile can be constructed, offering predictions about the feasibility and selectivity of different reaction channels.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Effects

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, governed by a force field.

These simulations would reveal the accessible conformations of the cyclohexane (B81311) ring (e.g., chair, boat, twist-boat) and the orientation of the methyl and hydroxyl substituents. By running simulations for nanoseconds or longer, a representative conformational ensemble can be generated, providing a more realistic picture of the molecule's behavior in solution.

In Silico Prediction of Spectroscopic Properties and Data Correlation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would be a valuable application.

DFT calculations can be used to predict infrared (IR) vibrational frequencies and intensities. The calculated IR spectrum can be compared to experimental spectra to aid in the identification and characterization of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts are crucial for interpreting experimental NMR spectra and confirming the structure of the compound.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data (Hypothetical) | Experimental Data (if available) |

| IR Spectroscopy | O-H stretch: ~3400 cm⁻¹ | Not available in literature |

| ¹³C NMR Spectroscopy | C-OH: ~70-80 ppm | Not available in literature |

| ¹H NMR Spectroscopy | CH₃-C(OH): ~1.1-1.3 ppm | Not available in literature |

The correlation between predicted and experimental spectra would provide strong evidence for the accuracy of the computational model and the assigned structure.

Docking Studies and Receptor Interaction Modeling (non-clinical, non-human biological systems)

While avoiding clinical and human applications, the principles of molecular docking could be applied to understand the potential interactions of this compound with non-human biological receptors or enzymes. For instance, its interaction with olfactory receptors in insects or enzymes in microorganisms could be investigated.

Docking simulations would predict the preferred binding orientation and affinity of this compound within the active site of a target protein. These studies could generate hypotheses about its biological activity in these non-human systems, for example, as a potential pheromone analog or an enzyme inhibitor. The results would be presented as binding scores and visualizations of the intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) between the ligand and the receptor.

Applications in Advanced Materials and Specialty Chemicals Excluding Medicinal

Precursors in Polymer Science and Materials Synthesis

Currently, there is a notable absence of specific research or industrial reports detailing the use of 1,2,5-trimethylcyclohexan-1-ol as a direct precursor or monomer in polymer science and materials synthesis. While alcohols, in general, can be functionalized to act as monomers, for instance, through conversion to acrylic esters for polymerization, no such applications have been specifically documented for this compound. The potential for this compound to be used in the synthesis of polyesters or polyurethanes exists in theory, but remains an unexplored area of materials science.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Potential Role of this compound | Status of Research |

| Polyesters | As a monofunctional alcohol, it could act as a chain-terminating agent to control molecular weight. | Theoretical; no studies found. |

| Polyurethanes | Could potentially react with isocyanates, but as a monofunctional alcohol, it would not lead to polymer chain extension. | Theoretical; no studies found. |

| Polyacrylates | After esterification to form 1,2,5-trimethylcyclohexyl acrylate, it could act as a monomer. | Theoretical; no studies found. |

Role in Fragrance and Flavor Precursor Chemistry

The field of fragrance and flavor chemistry often utilizes cyclic alcohols and their derivatives. While various isomers of trimethylcyclohexanol (B73185) are known to be valuable intermediates or possess distinct aromas, specific data on this compound as a precursor to commercially significant aroma chemicals is scarce.

The chemical structure of this compound, featuring a hydroxyl group on a substituted cyclohexane (B81311) ring, makes it a candidate for conversion into other molecules that may possess desirable olfactory properties. A common synthetic route in fragrance chemistry is the dehydration of alcohols to form alkenes, which can have characteristic scents. The dehydration of this compound would be expected to yield a mixture of trimethylcyclohexene isomers, the specific composition of which would depend on the reaction conditions and the stereochemistry of the starting alcohol.

Table 2: Hypothetical Dehydration Products of this compound for Aroma Chemical Synthesis

| Reactant | Reaction | Potential Products (Isomeric Mixture) | Potential Aroma Profile |

| This compound | Acid-catalyzed dehydration | Trimethylcyclohexenes | Woody, camphoraceous, or minty notes (by analogy to other cyclic terpenes) |

Use as Chemical Intermediates in Industrial Organic Syntheses

In the broader context of industrial organic synthesis, alcohols are fundamental building blocks. They can be oxidized to ketones, dehydrated to alkenes, or converted to esters and ethers. While there are numerous examples of other trimethylcyclohexanol isomers serving as key intermediates in the synthesis of pharmaceuticals and other specialty chemicals, the specific industrial application of this compound as an intermediate is not well-documented in publicly available literature. For instance, 3,3,5-trimethylcyclohexanol (B90689) is a known precursor in the synthesis of the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate.

The reactivity of this compound as a tertiary alcohol would influence its synthetic utility. For example, its oxidation would require harsh conditions and would likely involve carbon-carbon bond cleavage. Its potential use in substitution reactions would be subject to steric hindrance from the methyl groups on the cyclohexane ring.

Catalytic Applications in Chemical Processes

The use of this compound as a solvent or reaction modifier in catalytic processes has not been specifically reported. In some catalytic systems, alcohols can serve as solvents, reactants, or even influence the activity and selectivity of a catalyst. For example, in certain hydrogenation reactions, the choice of alcohol as a solvent can impact the reaction rate and outcome. However, there are no specific studies or industrial processes that cite the use of this compound for this purpose.

Q & A

Q. Key Considerations :

- Temperature Control : Higher temperatures (>100°C) may lead to dehydration side products (e.g., cyclohexene derivatives).

- Catalyst Selection : Acidic conditions favor carbocation stability, critical for regioselective hydroxylation .

- Yield Optimization : Yields range from 40–70% depending on steric hindrance from the 1,2,5-trimethyl substitution pattern .

How can NMR spectroscopy distinguish between stereoisomers of this compound?

Basic Research Question

1H and 13C NMR are critical for stereochemical analysis:

- Axial vs. Equatorial Substituents : Coupling constants (J-values) in 1H NMR reveal spatial relationships. For example, axial methyl groups at C2 and C5 show distinct splitting patterns (e.g., J = 10–12 Hz for axial-axial interactions) .

- 13C Chemical Shifts : Methyl groups in equatorial positions resonate upfield (δ 18–22 ppm) compared to axial positions (δ 25–28 ppm) due to steric compression .

Methodological Tip : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of methyl groups and hydroxyl protons .

What challenges arise in chromatographic purification of this compound, and how can they be mitigated?

Advanced Research Question

Challenges :

- Low Polarity : The compound’s hydrophobicity complicates reverse-phase HPLC.

- Co-elution with Byproducts : Similar retention times to dehydration products (e.g., trimethylcyclohexene).

Q. Solutions :

- Normal-Phase Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (5–20%) to exploit polarity differences .

- Derivatization : Convert the hydroxyl group to a more polar derivative (e.g., acetate ester) for improved separation, followed by hydrolysis .

How do steric effects influence the reactivity of this compound in substitution reactions?

Advanced Research Question

The 1,2,5-trimethyl substitution creates significant steric hindrance:

- Nucleophilic Substitution : Tertiary carbons (C1) exhibit slower SN2 rates due to bulky methyl groups. SN1 mechanisms dominate, but carbocation stability is reduced by adjacent methyl groups, leading to lower yields .

- Oxidation : The hydroxyl group resists oxidation to ketones (e.g., with CrO3) due to steric shielding. Alternative reagents like Dess-Martin periodinane may improve efficiency .

Experimental Design : Compare reaction kinetics under SN1 (polar protic solvents) vs. SN2 (polar aprotic solvents) conditions to quantify steric effects .

How can conflicting literature data on the compound’s boiling point be resolved?

Data Contradiction Analysis

Reported boiling points vary (e.g., 187–195°C). Potential causes:

Q. Resolution Strategy :

- GC-MS Purity Analysis : Confirm isomer composition using retention indices and mass fragmentation patterns .

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to identify eutectic mixtures .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.